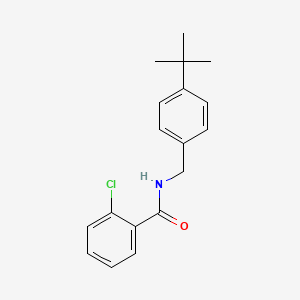
N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar Schiff base compounds involves the reaction of hydrazides with aldehydes or ketones in the presence of an acid catalyst, typically under reflux conditions. For instance, compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of Schiff bases can be determined using spectroscopic techniques and single-crystal X-ray diffraction. These analyses reveal the geometry, bond lengths, and angles, providing insight into the compound's electronic structure. Theoretical calculations, such as DFT, can further predict molecular properties and reactivity (Karrouchi et al., 2021).
Chemical Reactions and Properties
Schiff bases typically undergo nucleophilic addition reactions at the carbonyl carbon and can form complexes with various metals. These reactions are crucial for their application in catalysis and coordination chemistry. The presence of functional groups like hydroxy or methoxy groups can influence the compound's reactivity and interaction with metal ions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be determined through experimental methods. The solubility of Schiff bases in different solvents can vary significantly, affecting their applications in synthesis and catalysis.
Chemical Properties Analysis
The chemical properties of Schiff bases, including acidity, basicity, and redox behavior, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect these properties, altering the compound's reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been synthesized and characterized in various studies. For instance, Karrouchi et al. (2021) synthesized a similar compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, and characterized it using FT-IR, NMR, and ESI-MS spectroscopic methods. They confirmed the (E)-configuration of the hydrazonoic group via X-ray diffraction and conducted theoretical structures optimization in both gas phase and aqueous solution (Karrouchi et al., 2021).
Molecular Docking and Potential as Anti-diabetic Agent
The compound and its derivatives have also been studied in the context of molecular docking. The study by Karrouchi et al. revealed through docking results that the compound can be designed as a potential anti-diabetic agent. This suggests its potential use in the development of new therapeutics for diabetes (Karrouchi et al., 2021).
Antioxidant and Anti-inflammatory Properties
In another study, Mahajan et al. (2016) synthesized derivatives of a similar compound and evaluated them for their antioxidant and anti-inflammatory activities. Some compounds showed significant activities, suggesting the potential use of these derivatives in therapeutic applications for conditions involving oxidative stress and inflammation (Mahajan et al., 2016).
Antimicrobial Activity
Several studies have also explored the antimicrobial potential of derivatives of N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. For example, the study by Abdel-Aziz et al. (2009) involved the synthesis of novel compounds that exhibited significant antimicrobial activity against various fungal and bacterial species (Abdel-Aziz et al., 2009).
Corrosion Protection Behavior
Paul et al. (2020) investigated the corrosion protection behavior of synthesized derivatives in an HCl solution. Their study showed that these compounds could effectively protect mild steel against corrosion, suggesting their application in industrial settings (Paul et al., 2020).
Eigenschaften
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)16-10-17(21-20-16)18(24)22-19-11-13-3-2-4-15(23)9-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTACTLUOAAGAK-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
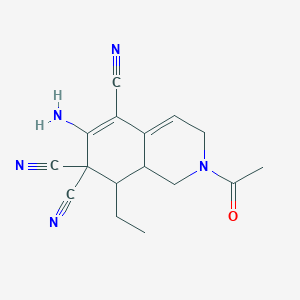
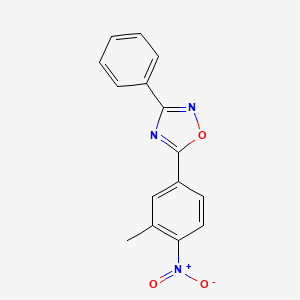
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
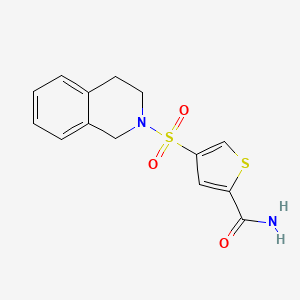
![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)
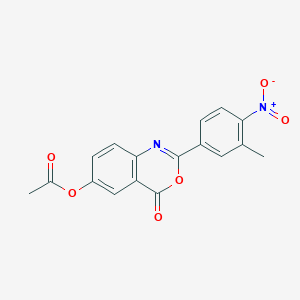
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)
![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)
![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)
